Methyl 4-amino-2-bromobenzoate Methyl 4-amino-2-bromobenzoate
Brand Name: Vulcanchem
CAS No.: 98545-64-3
VCID: VC2348800
InChI: InChI=1S/C8H8BrNO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,10H2,1H3
SMILES: COC(=O)C1=C(C=C(C=C1)N)Br
Molecular Formula: C8H8BrNO2
Molecular Weight: 230.06 g/mol

Methyl 4-amino-2-bromobenzoate

CAS No.: 98545-64-3

Cat. No.: VC2348800

Molecular Formula: C8H8BrNO2

Molecular Weight: 230.06 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-amino-2-bromobenzoate - 98545-64-3

Specification

CAS No. 98545-64-3
Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
IUPAC Name methyl 4-amino-2-bromobenzoate
Standard InChI InChI=1S/C8H8BrNO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,10H2,1H3
Standard InChI Key KZOQVTUWEHNNMH-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=C(C=C1)N)Br
Canonical SMILES COC(=O)C1=C(C=C(C=C1)N)Br

Introduction

Chemical Identity and Basic Properties

Methyl 4-amino-2-bromobenzoate is an aromatic compound with a benzoic acid methyl ester core structure, substituted with an amino group at the fourth position and a bromine atom at the second position. This compound is identified by the CAS registry number 98545-64-3, and it holds various synonyms in chemical literature and industry.

Identification Parameters

The chemical identity of methyl 4-amino-2-bromobenzoate is established through several standardized parameters as outlined in the table below:

ParameterInformation
CAS Number98545-64-3
Molecular FormulaC8H8BrNO2
Molecular Weight230.06 g/mol
IUPAC Namemethyl 4-amino-2-bromobenzoate
Standard InChIInChI=1S/C8H8BrNO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,10H2,1H3
Standard InChIKeyKZOQVTUWEHNNMH-UHFFFAOYSA-N
SMILESCOC(=O)C1=C(C=C(C=C1)N)Br
Canonical SMILESCOC(=O)C1=C(C=C(C=C1)N)Br

The compound is also known by several alternative names including: methyl-2-bromo-4-aminobenzoate, 4-AMINO-2-BROMO-BENZOIC ACID METHYL ESTER, and BENZOIC ACID, 4-AMINO-2-BROMO-, METHYL ESTER .

Physical and Chemical Properties

The physical and chemical properties of methyl 4-amino-2-bromobenzoate determine its behavior in various chemical reactions and applications. These properties provide essential information for researchers working with this compound.

Solubility Profile

The compound demonstrates solubility in common organic solvents, which facilitates its use in various synthetic procedures and analytical methods. This solubility characteristic is important for its applications in chemical synthesis and pharmaceutical research.

Structural Features

The molecular structure of methyl 4-amino-2-bromobenzoate features several reactive functional groups:

  • A methyl ester group (-COOCH3)

  • An amino group (-NH2) at position 4

  • A bromine atom at position 2

This combination of functional groups contributes to the compound's chemical reactivity and potential applications. The positioning of these groups on the benzene ring creates a unique electronic environment that influences its chemical behavior.

Applications in Research and Industry

Methyl 4-amino-2-bromobenzoate has several applications across different scientific fields, primarily due to its functional groups and potential reactivity.

Chemical Research

In the field of chemical research, this compound serves as:

  • An intermediate in the synthesis of more complex organic molecules

  • A building block for the creation of specialized chemical libraries

  • A model compound for studying substitution reactions on aromatic rings

Pharmaceutical Applications

The pharmaceutical industry utilizes methyl 4-amino-2-bromobenzoate in:

  • The synthesis of potential drug candidates

  • Structure-activity relationship studies

  • Development of compounds with specific biological activities

Materials Science

Though less documented, the compound may also find applications in materials science, particularly in the development of specialized polymers or materials with specific properties.

Biological Activity and Research Findings

Antimicrobial Properties

Related compounds have shown antimicrobial activity against various pathogens, suggesting potential applications in this area. Specifically, similar structures have demonstrated inhibitory effects against bacteria such as Pseudomonas aeruginosa.

Comparison with Similar Compounds

Comparison with Isomeric Compounds

Methyl 4-amino-2-bromobenzoate differs from its isomer, methyl 2-amino-4-bromobenzoate, in the positions of the amino and bromo groups on the benzene ring. This positional difference significantly affects the compounds' chemical reactivity and potential applications.

PropertyMethyl 4-amino-2-bromobenzoateMethyl 2-amino-4-bromobenzoate
CAS Number98545-64-3135484-83-2
Molecular FormulaC8H8BrNO2C8H8BrNO2
Molecular Weight230.06 g/mol230.06 g/mol
StructureAmino at position 4, Bromo at position 2Amino at position 2, Bromo at position 4
Physical StateSolidWhite to light yellow powder or crystal
Melting PointNot well-documented77-79°C
ApplicationsPharmaceutical synthesis, chemical researchAgrochemicals, dyes, chemical synthesis

The positional isomerism between these compounds results in different electronic distributions and steric environments, affecting their chemical behavior and biological activities .

Comparison with Other Benzoate Derivatives

Methyl 4-amino-2-bromobenzoate belongs to a larger family of substituted benzoate esters, each with unique properties and applications. The presence and position of functional groups like amino, bromo, and methoxy significantly influence the reactivity patterns and applications of these compounds.

Analytical Methods and Characterization

Various analytical methods can be employed to characterize methyl 4-amino-2-bromobenzoate and confirm its identity and purity.

Spectroscopic Methods

Spectroscopic techniques commonly used for characterization include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Infrared (IR) spectroscopy

  • Mass spectrometry (MS)

  • UV-Visible spectroscopy

These methods provide valuable information about the compound's structure, functional groups, and purity.

Chromatographic Analysis

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are useful for:

  • Assessing the purity of methyl 4-amino-2-bromobenzoate

  • Separating it from related compounds or impurities

  • Quantitative analysis in various matrices

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